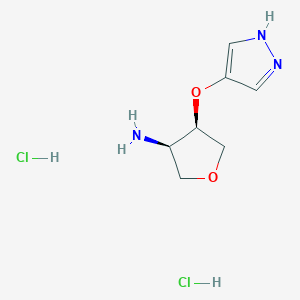
N-isopropyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-isopropyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide” is a complex organic compound. It contains several functional groups including an isopropyl group, a methoxyphenyl group, a ureido group, a thiazolyl group, and an acetamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the thiazole ring could be synthesized using techniques described in the literature for the synthesis of 2,4-disubstituted thiazoles . The ureido group could be introduced through a reaction with an isocyanate .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The thiazole ring, a five-membered ring containing nitrogen and sulfur atoms, would likely be a key structural feature .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the ureido group could potentially undergo hydrolysis, and the thiazole ring might participate in electrophilic substitution reactions .Applications De Recherche Scientifique
Antimicrobial Activity
Thiazole derivatives have been found to exhibit antimicrobial activity. For instance, sulfazole, a thiazole-based compound, is used as an antimicrobial drug .
Antiretroviral Activity
Thiazole derivatives have also been used in the development of antiretroviral drugs. Ritonavir, a drug used in the treatment of HIV/AIDS, contains a thiazole moiety .
Antifungal Activity
Thiazole-based compounds such as abafungin have been used as antifungal agents .
Anticancer Activity
Thiazole derivatives have shown potential in cancer treatment. Tiazofurin, a thiazole-based compound, has been used as an anticancer drug . Other thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines .
Anti-Alzheimer Activity
Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease .
Antihypertensive Activity
Thiazole derivatives have been found to exhibit antihypertensive activity, making them potential candidates for the development of drugs to treat high blood pressure .
Antioxidant Activity
Thiazole derivatives have been found to exhibit antioxidant activity .
Hepatoprotective Activity
Thiazole derivatives have shown hepatoprotective activities, which means they may have the potential to prevent damage to the liver .
Propriétés
IUPAC Name |
2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-10(2)17-14(21)8-11-9-24-16(18-11)20-15(22)19-12-6-4-5-7-13(12)23-3/h4-7,9-10H,8H2,1-3H3,(H,17,21)(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSYEAPLUOYOAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1=CSC(=N1)NC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]ethoxy]-4-oxobutanoic acid](/img/structure/B2594522.png)
![2-[(2-methylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine](/img/structure/B2594523.png)


![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2594529.png)
![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide](/img/structure/B2594530.png)



![N-(benzo[d][1,3]dioxol-5-yl)-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide](/img/structure/B2594539.png)
![7-[2-(4-methoxyphenyl)ethyl]-3-methyl-8-[(E)-2-[(2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2594540.png)